Isomaltoheptaose is a type of oligosaccharide composed of seven glucose units linked primarily by α-1,6 glycosidic bonds, making it a member of the isomaltooligosaccharides family. These compounds are derived from starch and are notable for their functional properties in food and health applications, particularly as prebiotics. Isomaltoheptaose is classified under non-digestible carbohydrates, which means it is not broken down by human digestive enzymes but can be fermented by beneficial gut bacteria.
Isomaltoheptaose is typically sourced from the enzymatic hydrolysis of starch, particularly through the action of specific enzymes such as α-glucosidases and transglycosylases. These enzymes facilitate the rearrangement of glucose units to form oligosaccharides with varying chain lengths, including isomaltoheptaose. The production process often involves using starch substrates derived from various sources, including corn, wheat, and potatoes.
Isomaltoheptaose belongs to the broader category of oligosaccharides, which are carbohydrates made up of a small number of monosaccharide units. It can be further classified into:
The synthesis of isomaltoheptaose generally involves enzymatic methods that utilize specific glycoside hydrolases. The most common approaches include:
The production process typically follows these steps:
Isomaltoheptaose has a linear structure consisting of seven glucose units linked predominantly by α-1,6 glycosidic bonds, with occasional α-1,4 linkages. This unique structure imparts specific functional properties that distinguish it from other oligosaccharides.
Isomaltoheptaose can participate in various chemical reactions due to its hydroxyl groups. Key reactions include:
The fermentation process typically occurs in the colon, where gut microbiota metabolize isomaltoheptaose anaerobically. This process contributes to gut health by enhancing microbial diversity and producing metabolites beneficial for host health.
The mechanism by which isomaltoheptaose exerts its effects primarily involves its role as a prebiotic. Upon ingestion:
Research indicates that consumption of isomaltoheptaose can lead to increased populations of beneficial gut bacteria and improved metabolic health markers.
Isomaltoheptaose has several applications in food science and nutrition:
Isomaltoheptaose (C₄₂H₇₂O₃₆, MW 1153.0 g/mol) consists of seven D-glucose units connected via α-(1→6) glycosidic bonds. Its linear conformation grants flexibility in solution, distinguishing it from the helical structure of α-(1→4)-linked maltooligosaccharides [7]. The molecule retains a reducing end at its terminal glucose unit, enabling Maillard reactions under thermal processing. Nuclear magnetic resonance (NMR) studies confirm that the α-(1→6) linkages confer enzymatic resistance, as human salivary and pancreatic amylases primarily target α-(1→4) bonds [1] [6]. This structural stability underpins isomaltoheptaose’s low digestibility (<10% hydrolysis in the small intestine) and caloric value of 2.4 kcal/g—significantly lower than sucrose (4 kcal/g) [4]. Its high solubility (>50 g/100mL) and moderate hygroscopicity facilitate applications in food matrices requiring moisture retention [1] [9].
The discovery of isomaltoheptaose parallels advancements in enzymatic transglucosylation technology. Early IMO production (1980s–1990s) employed fungal α-glucosidases (e.g., from Aspergillus niger) to convert maltose syrups into short-chain IMOs (DP 2–5), but yields of DP≥7 oligomers remained low (<5%) due to enzymatic preferences and glucose inhibition [6]. A breakthrough emerged in the 2010s with engineered Bacillus subtilis strains (e.g., AP-1) expressing maltogenic α-amylases with high transglucosylation activity. These biocatalysts enabled direct fermentation of maltose into long-chain IMOs, including isomaltoheptaose, achieving DP 2–14 oligosaccharides at 72.7% yield [2]. Simultaneously, "simultaneous saccharification and transglucosylation" (SST) processes were developed, combining α-amylase and transglucosidase to minimize glucose accumulation and enhance long-chain IMO synthesis [6]. These innovations positioned isomaltoheptaose as a viable functional ingredient.
Table 2: Key Milestones in Enzymatic Production of Long-Chain IMOs
Year Range | Technology | Maximum DP Achieved | Isomaltoheptaose Yield |
---|---|---|---|
1980s–1990s | Fungal α-glucosidases | 5 | <2% of total IMOs |
2000–2010 | Immobilized transglucosidases | 6 | 3–5% |
2015–present | Bacillus subtilis AP-1 fermentation | 14 | ~9% (of total IMOs) |
2016–present | SST (simultaneous processes) | 10 | 6–8% |
Isomaltoheptaose occupies a transitional zone in the IMO family based on chain length and physiological impact:
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